Methyl 1-isopropyl-1H-indole-6-carboxylate
Overview
Description
Methyl 1-isopropyl-1H-indole-6-carboxylate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point in synthetic organic chemistry .
Mechanism of Action
Target of Action
Methyl 1-isopropyl-1H-indole-6-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Methyl 1-isopropyl-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, this compound can bind to specific proteins, altering their conformation and function, which may contribute to its biological effects.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses and inflammation . By affecting this pathway, this compound can alter the expression of genes involved in inflammatory responses, leading to potential therapeutic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . This inhibition can result in reduced inflammation and pain. Additionally, the compound may influence gene expression by modulating transcription factors or epigenetic regulators, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or extreme temperatures may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can exert sustained biological effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound can lead to hepatotoxicity or nephrotoxicity in animal models . Therefore, careful consideration of dosage is essential when evaluating the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450 enzymes, leading to the formation of metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, further contributing to its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
The synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles . For industrial production, the process may be optimized for higher yields and purity, often involving catalytic methods and controlled reaction environments .
Chemical Reactions Analysis
Methyl 1-isopropyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce carbonyl groups to alcohols.
Scientific Research Applications
Methyl 1-isopropyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are studied for their roles in biological systems, including enzyme inhibition and receptor binding.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 1-isopropyl-1H-indole-6-carboxylate can be compared with other indole derivatives like:
Methyl 1H-indole-6-carboxylate: Similar in structure but lacks the isopropyl group, which can affect its biological activity and chemical reactivity.
Ethyl 1H-indole-6-carboxylate: Another similar compound with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
These comparisons highlight the unique aspects of this compound, such as its specific substituents that can influence its reactivity and applications.
Properties
IUPAC Name |
methyl 1-propan-2-ylindole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-6-10-4-5-11(8-12(10)14)13(15)16-3/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHTWTKDRUFTJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442444 | |
Record name | Methyl 1-isopropyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202745-76-4 | |
Record name | Methyl 1-isopropyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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